molecular formula C10H13NO2S B15311228 Cyclopropyl(phenyl)methanesulfonamide

Cyclopropyl(phenyl)methanesulfonamide

Cat. No.: B15311228
M. Wt: 211.28 g/mol
InChI Key: FXAAYRPXUQLXMJ-UHFFFAOYSA-N
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Description

Cyclopropyl(phenyl)methanesulfonamide is a sulfonamide derivative characterized by a cyclopropyl group attached to a phenylmethane backbone, with a sulfonamide functional group (-SO₂NH₂). This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The cyclopropyl moiety introduces ring strain and electron-withdrawing effects, which can influence reactivity and intermolecular interactions .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

cyclopropyl(phenyl)methanesulfonamide

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,11,12,13)

InChI Key

FXAAYRPXUQLXMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC=CC=C2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(phenyl)methanesulfonamide can be synthesized through the reaction of cyclopropylamine with phenylmethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The general reaction scheme is as follows:

Cyclopropylamine+Phenylmethanesulfonyl chlorideThis compound+HCl\text{Cyclopropylamine} + \text{Phenylmethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylamine+Phenylmethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of cyclopropyl(phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methanesulfonamide Derivatives

  • N-[4-(1-Hydroxy-2-(isopropylamino)ethyl)phenyl]methanesulfonamide (): This compound features a methanesulfonamide core with a 4-substituted phenyl group bearing a hydroxy-isopropylaminoethyl chain. Unlike cyclopropyl(phenyl)methanesulfonamide, its substituents suggest beta-adrenergic activity, highlighting how side-chain modifications dictate pharmacological targeting .
  • Perfluidone (1,1,1-Trifluoro-N-(2-methyl-4-(phenylsulfonyl)phenyl)methanesulfonamide) () :
    Perfluidone incorporates a trifluoromethyl group and a phenylsulfonyl substituent, enhancing its electron-withdrawing character. This contrasts with the cyclopropyl group in the target compound, which provides steric bulk without fluorine’s electronegativity. Such differences impact solubility and metabolic stability .

Sulfonamide-Related Compounds

  • Sulfamethoxazole-Related Compounds (): Derivatives like 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide (Related Compound F) lack cyclopropyl groups but share the sulfonamide motif.
  • Montelukast Sodium (): Montelukast contains a sulfonamide group but integrates a quinoline moiety and carboxylic acid substituents.

Electronic and Steric Effects

The cyclopropyl group in this compound exerts shielding parameters of 17 ± 3.7 ppm (α-position), 6.1 ± 1.3 ppm (β-position), and -1.6 ± 0.8 ppm (γ-position), as determined by NMR studies . These values are smaller than phenyl group effects but directionally similar, suggesting moderate electron withdrawal. Comparatively, trifluoromethyl groups (as in perfluidone) induce stronger inductive effects, while methyl groups offer minimal electronic perturbation.

Research Findings and Implications

  • Electronic Effects : Cyclopropyl groups enhance metabolic stability compared to linear alkyl chains, as seen in cyclopropyl aromatics . This property is advantageous in drug design, where stability under physiological conditions is critical.
  • Bioactivity : Sulfonamides with cyclopropyl groups may exhibit unique binding modes in enzyme inhibition, as steric hindrance from the cyclopropane ring can modulate target interactions .
  • Synthetic Challenges : Cyclopropanation requires precise conditions to avoid ring-opening reactions, unlike the straightforward synthesis of methyl or phenyl derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Cyclopropyl(phenyl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves coupling cyclopropyl(phenyl)methane derivatives with sulfonamide precursors. Optimization requires:

  • Temperature control : Maintaining 50–80°C to balance reaction rate and stability of the cyclopropyl ring .
  • Catalysts : Use of bases like triethylamine to deprotonate intermediates and facilitate sulfonamide bond formation .
  • Purification : Column chromatography or recrystallization to isolate the product, validated via HPLC (>95% purity) .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm cyclopropyl ring integrity (e.g., characteristic coupling constants J=68 HzJ = 6–8\ \text{Hz}) and sulfonamide proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1150–1300 cm1^{-1} (S=O stretching) and ~3300 cm1^{-1} (N–H) confirm sulfonamide functionality .

Advanced Research Questions

Q. How does the cyclopropyl ring influence the biological activity of this compound compared to other substituents?

  • Methodological Answer :

  • Steric and Electronic Effects : The cyclopropane ring introduces strain, enhancing binding rigidity to target proteins (e.g., enzymes or receptors). Comparative studies with analogs (e.g., cyclohexyl or linear alkyl substituents) show reduced activity due to lack of ring strain .
  • Structure-Activity Relationship (SAR) : Replacements like phenyl or fluorophenyl groups (see ) alter hydrophobicity and π-π interactions, impacting selectivity .

Q. What strategies can resolve contradictions in reported binding affinities of this compound across different studies?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH, temperature, and protein concentrations. Discrepancies often arise from variations in competitive binding assays (e.g., radioligand vs. fluorescence-based) .
  • Analytical Validation : Use orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry) to cross-verify binding constants .
  • Purity Checks : Contaminants in synthesized batches (e.g., unreacted precursors) may skew results; validate via LC-MS .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses in enzyme active sites (e.g., sulfonamide interactions with catalytic residues) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over time (≥100 ns trajectories) to assess cyclopropyl ring conformational rigidity .
  • Quantum Mechanics (QM) : Calculate charge distribution to explain electronic effects of substituents (e.g., fluorine vs. methoxy groups) .

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